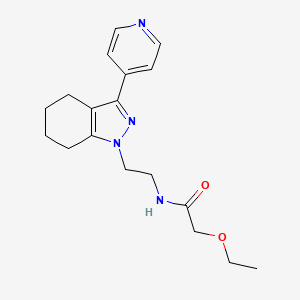
5-Hydroxy-2-(trifluoromethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the CAS Number: 1261584-14-8 . It is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .
Molecular Structure Analysis
The molecular formula of this compound is C8H5F3O3 . The molecular weight is 206.12 g/mol .Chemical Reactions Analysis
This compound is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.12 g/mol . The boiling point is 82 °C/60 mmHg (lit.) and the melting point is 31-33 °C (lit.) . The compound has a density of 1.332 g/mL at 25 °C (lit.) .作用機序
The mechanism of action of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde is not well understood, but it is believed to act as an inhibitor of certain enzymes and proteins. In medicinal chemistry, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and ultimately cell death. In material science, this compound has been used as a building block for the preparation of organic materials due to its ability to form hydrogen bonds and pi-pi interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer activity, antibacterial and antiviral activity, and fluorescent properties. In medicinal chemistry, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In material science, this compound has been used as a building block for the preparation of fluorescent dyes due to its ability to emit light in the blue region of the spectrum.
実験室実験の利点と制限
One advantage of using 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde in lab experiments is its unique properties, including its ability to form hydrogen bonds and pi-pi interactions. This makes it useful in various fields of study, including organic synthesis, medicinal chemistry, and material science. However, one limitation of using this compound in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for certain applications.
将来の方向性
There are several future directions for the study of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde, including the development of new synthetic methods for the preparation of the compound, the investigation of its mechanism of action, and the exploration of its potential as a therapeutic agent. Additionally, the use of this compound in material science is an area of growing interest, and further research is needed to fully understand its properties and potential applications in this field.
In conclusion, this compound is a valuable compound with unique properties that make it useful in various fields of study. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
合成法
5-Hydroxy-2-(trifluoromethoxy)benzaldehyde can be synthesized using various methods, including the reaction of 5-hydroxy-2-methoxybenzaldehyde with trifluoromethanesulfonic anhydride and trifluoromethoxide. Another method involves the reaction of 5-hydroxy-2-methoxybenzaldehyde with trifluoromethanesulfonic acid and sodium trifluoromethoxide. The yield of this compound can vary depending on the method used, but it typically ranges from 50-80%.
科学的研究の応用
5-Hydroxy-2-(trifluoromethoxy)benzaldehyde has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound is used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and viruses. In material science, this compound has been used in the synthesis of fluorescent dyes and as a building block for the preparation of organic materials.
Safety and Hazards
特性
IUPAC Name |
5-hydroxy-2-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRWPBPEQHOSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2901258.png)
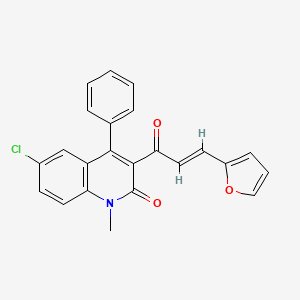
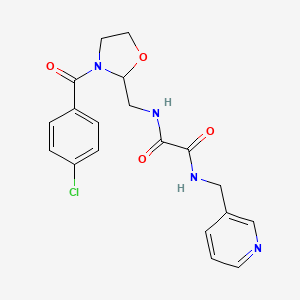

![2-Chloro-N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]acetamide](/img/structure/B2901263.png)
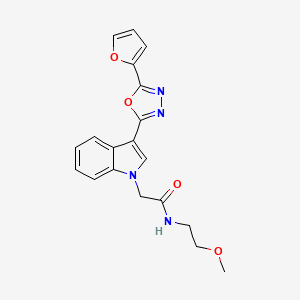
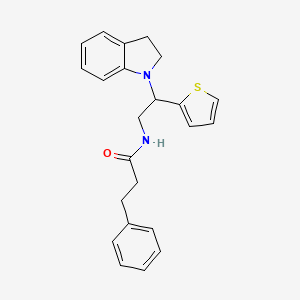
![N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2901270.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B2901271.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2901274.png)

![4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2901276.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901277.png)
